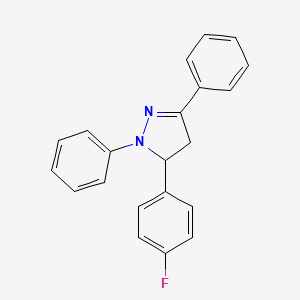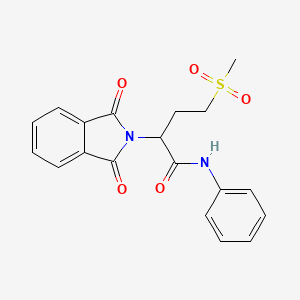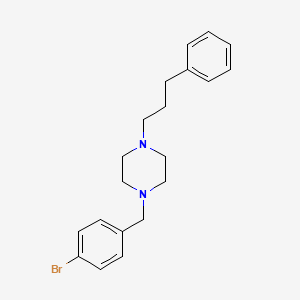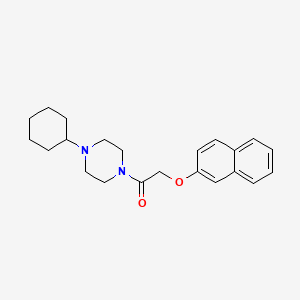![molecular formula C19H21N3O7S B10878986 (3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878986.png)
(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound with a molecular formula of C({19})H({21})N({3})O({7})S. This compound features a combination of aromatic rings, methoxy groups, a nitrophenyl sulfonyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 4-[(4-nitrophenyl)sulfonyl]piperazine.
Coupling with 3,5-Dimethoxybenzoyl Chloride: The next step involves the coupling of the previously formed piperazine derivative with 3,5-dimethoxybenzoyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane, under reflux conditions, and in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The methoxy groups on the aromatic ring can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nitrating mixture (HNO(_3) and H(_2)SO(_4)) for nitration, and halogens (Cl(_2), Br(_2)) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl piperazine derivatives with biological targets. It may serve as a lead compound for the development of new drugs or as a probe to investigate biological pathways.
Medicine
Potential medicinal applications include its use as a scaffold for designing new therapeutic agents. The presence of the piperazine ring and the sulfonyl group suggests it could interact with various biological receptors, potentially leading to the development of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of (3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone would depend on its specific application. Generally, the compound could interact with biological targets through its sulfonyl and piperazine groups, which are known to bind to various receptors and enzymes. The methoxy groups might enhance its lipophilicity, aiding in membrane permeability and bioavailability.
類似化合物との比較
Similar Compounds
- (3,5-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone
- (3,5-Dimethoxyphenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone
Uniqueness
Compared to similar compounds, (3,5-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for further functionalization. The combination of methoxy groups and the nitrophenyl sulfonyl piperazine moiety also offers distinct physicochemical properties that can be exploited in different research and industrial applications.
特性
分子式 |
C19H21N3O7S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21N3O7S/c1-28-16-11-14(12-17(13-16)29-2)19(23)20-7-9-21(10-8-20)30(26,27)18-5-3-15(4-6-18)22(24)25/h3-6,11-13H,7-10H2,1-2H3 |
InChIキー |
MKMMUMXVBQVINS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10878908.png)
![2-iodo-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10878911.png)
![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10878915.png)

![N-[4-(2-azepan-1-yl-4,5-dicyanophenoxy)phenyl]acetamide](/img/structure/B10878930.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylamino)benzoate](/img/structure/B10878935.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B10878937.png)
![N-[(2-{[5-(furan-2-yl)-1H-pyrazol-3-yl]carbonyl}hydrazinyl)carbonothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10878939.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878941.png)
![N-(2-methyl-5-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10878943.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B10878945.png)


